

Spectroscopic Analysis of 4-Methoxypicolinohydrazide: A Technical Guide

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Compound of Interest

Compound Name: 4-Methoxypicolinohydrazide

Cat. No.: B1313614

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data for **4-Methoxypicolinohydrazide**. Due to the limited availability of published experimental spectra for this specific compound, this document presents a detailed analysis based on established principles of organic spectroscopy and data from analogous structures. It serves as a practical resource for researchers in identifying and characterizing **4-Methoxypicolinohydrazide** and similar molecules.

Molecular Structure

Chemical Name: **4-Methoxypicolinohydrazide** CAS Number: 106690-38-4 Molecular

Formula: C₇H₉N₃O₂ Molecular Weight: 167.17 g/mol Structure:

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Spectroscopic Data Summary

The following tables summarize the anticipated quantitative data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) for

4-Methoxypicolinohydrazide.**¹H NMR (Proton NMR) Data (Predicted)**Solvent: DMSO-d₆, Frequency: 400 MHz

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~9.5 - 10.0	s (broad)	1H	-NH- (Amide)
~8.3	d	1H	H-6 (Pyridine)
~7.5	d	1H	H-3 (Pyridine)
~7.0	dd	1H	H-5 (Pyridine)
~4.4	s (broad)	2H	-NH ₂ (Hydrazide)
3.85	s	3H	-OCH ₃ (Methoxy)

¹³C NMR (Carbon NMR) Data (Predicted)Solvent: DMSO-d₆, Frequency: 100 MHz

Chemical Shift (δ , ppm)	Assignment
~165	C=O (Amide)
~163	C-4 (Pyridine, C-OCH ₃)
~150	C-2 (Pyridine, C-C=O)
~148	C-6 (Pyridine)
~110	C-5 (Pyridine)
~108	C-3 (Pyridine)
55.5	-OCH ₃ (Methoxy)

FT-IR (Fourier-Transform Infrared) Spectroscopy Data (Predicted)

Wavenumber (cm ⁻¹)	Intensity	Assignment
3300 - 3400	Strong, Broad	N-H stretching (Amide and Hydrazide)
3000 - 3100	Medium	C-H stretching (Aromatic)
2850 - 2950	Medium	C-H stretching (Aliphatic, -OCH ₃)
~1660	Strong, Sharp	C=O stretching (Amide I)
~1600	Medium	C=N stretching, C=C stretching (Pyridine ring)
~1550	Medium	N-H bending (Amide II)
1250 - 1300	Strong	C-O-C stretching (Asymmetric, Aryl ether)
1020 - 1080	Medium	C-O-C stretching (Symmetric, Aryl ether)

Mass Spectrometry (MS) Data (Predicted)

Ionization Mode: Electron Ionization (EI)

m/z	Relative Intensity (%)	Assignment
167	High	[M] ⁺ (Molecular Ion)
136	Medium	[M - NHNH ₂] ⁺
108	High	[M - CONHNH ₂] ⁺
78	Medium	[C ₅ H ₄ N] ⁺ (Pyridine fragment)

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below. These are generalized protocols and may require optimization based on the specific instrumentation used.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical structure and connectivity of atoms in **4-Methoxypicolinohydrazide**.

Methodology:

- Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The use of a deuterated solvent is crucial to avoid large solvent signals in the ¹H NMR spectrum.
- Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).
- Data Acquisition:
 - Transfer the solution to a 5 mm NMR tube.
 - Acquire ¹H NMR and ¹³C NMR spectra on a 400 MHz (or higher) spectrometer.
 - For ¹H NMR, typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
 - For ¹³C NMR, proton decoupling is used to simplify the spectrum. A longer relaxation delay (e.g., 5 seconds) may be necessary for quaternary carbons.
- Data Processing: Process the raw data (Free Induction Decay - FID) using appropriate software (e.g., MestReNova, TopSpin). This involves Fourier transformation, phase correction, baseline correction, and integration (for ¹H NMR).

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in **4-Methoxypicolinohydrazide**.

Methodology:

- Sample Preparation (KBr Pellet Method):
 - Grind a small amount (1-2 mg) of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.
 - Place a portion of the powder into a pellet press and apply pressure to form a thin, transparent pellet.
- Data Acquisition:
 - Record a background spectrum of the empty sample compartment.
 - Place the KBr pellet in the sample holder of the FT-IR spectrometer.
 - Acquire the sample spectrum over a range of 4000-400 cm^{-1} . Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
- Data Processing: The software automatically subtracts the background spectrum from the sample spectrum to produce the final infrared spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of **4-Methoxypicolinohydrazide**.

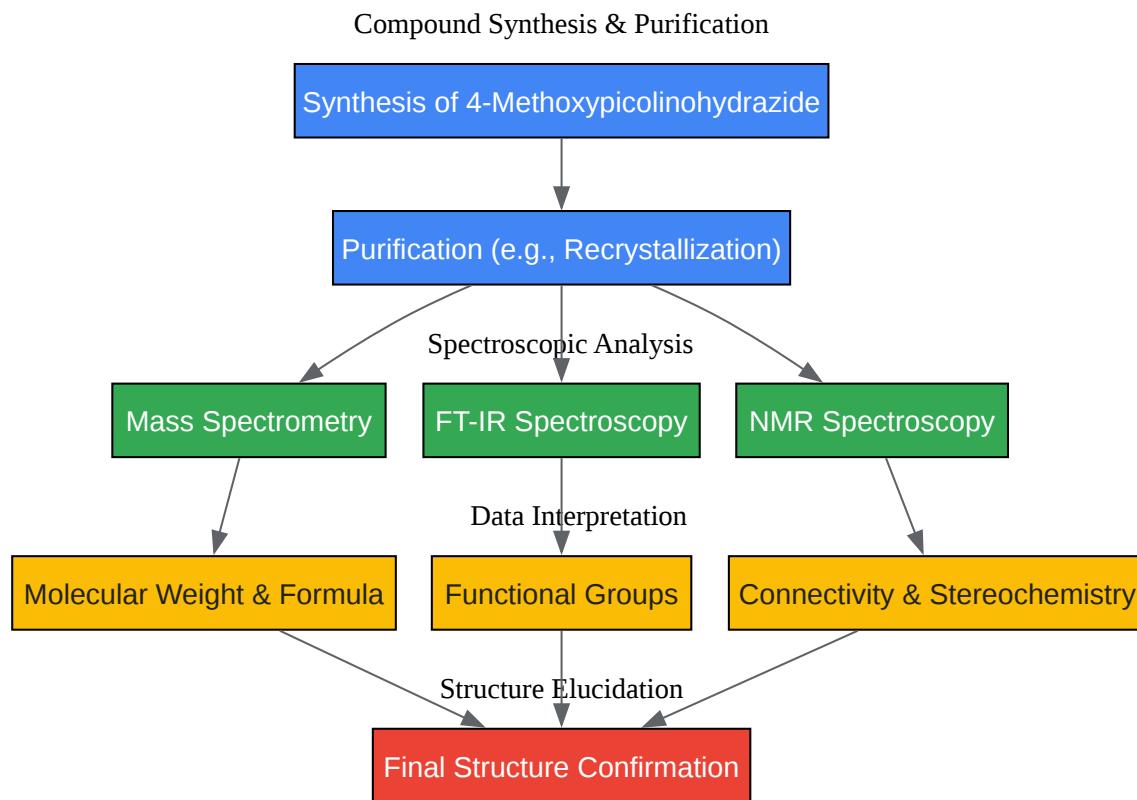
Methodology:

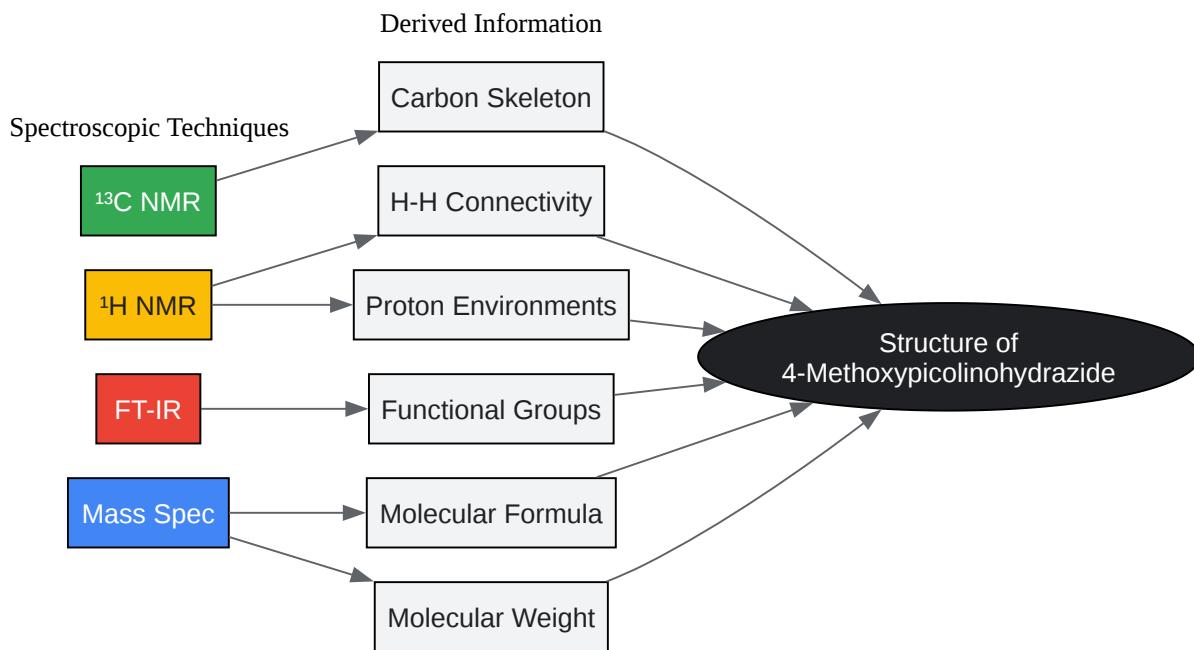
- Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. For a volatile and thermally stable compound, direct insertion probe or gas chromatography (GC-MS) can be used. For less stable compounds, soft ionization techniques like Electrospray Ionization (ESI) would be preferred.
- Ionization: Ionize the sample using Electron Ionization (EI) at 70 eV. This method provides a characteristic fragmentation pattern.
- Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).

- Detection: Detect the ions and record their abundance.
- Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and major fragment ions.

Visualization of Analytical Workflows

The following diagrams illustrate the logical workflow for spectroscopic analysis and the relationship between different spectroscopic techniques in structure elucidation.





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